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Introduction
Melibiose, a disaccharide composed of α-D-galactose and D-glucose linked by an α-1,6

glycosidic bond, serves as a valuable, albeit secondary, carbon source for certain strains of the

budding yeast Saccharomyces cerevisiae.[1][2] Its utilization is intricately linked to the well-

characterized galactose (GAL) metabolic pathway, offering a model system for studying gene

regulation and sugar transport. This technical guide provides a comprehensive overview of the

physiological function of melibiose in yeast, with a focus on its metabolism, transport, genetic

regulation, and potential roles in stress response. The information presented herein is intended

to be a valuable resource for researchers in yeast physiology, metabolic engineering, and drug

development.

Melibiose Metabolism: The Role of α-Galactosidase
The entry of melibiose into the metabolic pathways of S. cerevisiae is contingent upon its

hydrolysis into galactose and glucose. This reaction is catalyzed by the enzyme α-

galactosidase, encoded by the MEL1 gene.[2] Not all strains of S. cerevisiae possess a

functional MEL1 gene; for instance, many common ale yeasts are Mel-, while lager yeasts

(Saccharomyces pastorianus) are typically Mel+.[2]

The α-galactosidase (Mel1p) is a secreted glycoprotein that acts extracellularly to break down

melibiose. This allows the resulting monosaccharides, glucose and galactose, to be
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transported into the cell through their respective hexose transporters.

Quantitative Data: Enzyme Kinetics
The kinetic parameters of α-galactosidase provide insight into its efficiency in hydrolyzing

melibiose and other α-galactosides. Below is a summary of key kinetic data for S. cerevisiae

α-galactosidase (ScAGal).

Substrate Km (mM) kcat (s-1)
kcat/Km (s-
1mM-1)

Reference

p-nitrophenyl-α-

D-

galactopyranosid

e

0.25 ± 0.02 163 ± 4 652 [3]

Melibiose 11.2 ± 0.9 240 ± 10 21.4 [3]

Raffinose 23.0 ± 2.0 260 ± 10 11.3 [3]

Melibiose Transport: The Agt1p Permease
Melibiose is actively transported into the yeast cell. The primary transporter responsible for

melibiose uptake is the Agt1p permease, an α-glucoside-H+ symporter.[4][5] Agt1p exhibits

broad substrate specificity and can transport various α-glucosides, including maltose and

trehalose.[3][4] While Agt1p is the main transporter, other hexose transporters may also play a

minor role in melibiose uptake, particularly at high concentrations.

Quantitative Data: Transporter Kinetics
The kinetic parameters of Agt1p for various sugars have been characterized, although specific

data for melibiose in S. cerevisiae is often inferred from its broader α-glucoside transport

activity. The following table summarizes the known kinetic parameters for Agt1p.
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Substrate Km (mM) Reference

Maltose ~18 [3]

Trehalose ~7 [3]

α-methylglucoside ~35 [3]

Genetic Regulation: The GAL/MEL Regulon
The expression of the MEL1 gene is tightly regulated and co-regulated with the genes of the

galactose utilization pathway, collectively known as the GAL/MEL regulon.[6][7] This regulatory

network ensures that the enzymes required for melibiose and galactose metabolism are only

synthesized when these sugars are present and a more preferred carbon source, like glucose,

is absent.

The central players in this regulatory circuit are:

Gal4p: A transcriptional activator that binds to the upstream activating sequences (UASGAL)

of the GAL and MEL genes.

Gal80p: A repressor protein that binds to Gal4p in the absence of an inducer, preventing

transcriptional activation.

Gal3p: A sensor protein that, upon binding to intracellular galactose and ATP, interacts with

Gal80p, causing a conformational change that releases Gal4p from repression.[1]

When melibiose is present, it is hydrolyzed by basal levels of secreted α-galactosidase,

producing galactose. This intracellular galactose then acts as the inducer for the GAL/MEL

regulon, leading to a significant upregulation of MEL1 and the GAL genes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12702465/
https://pubmed.ncbi.nlm.nih.gov/12702465/
https://pubmed.ncbi.nlm.nih.gov/12702465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC364464/
https://pubmed.ncbi.nlm.nih.gov/2199310/
https://www.benchchem.com/product/b10753206?utm_src=pdf-body
https://www.researchgate.net/figure/Regulation-mechanism-of-GAL-gene-in-the-presence-of-galactose-or-glucose-a_fig1_367089670
https://www.benchchem.com/product/b10753206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Yeast Cell

Cell Membrane

Cytoplasm

Nucleus

Melibiose Agt1p (Transporter)Transport Melibiose α-galactosidase
(Mel1p)

Hydrolysis
Galactose

Glucose

Gal3pBinds Gal80p

Inhibits
Binding to Gal4p Gal4pRepresses UAS_GALBinds

ATP

Binds

MEL1 & GAL GenesActivates Transcription

Click to download full resolution via product page

GAL/MEL Regulon Activation by Melibiose

Melibiose and Stress Response
While the primary role of melibiose is as a carbon source, some evidence suggests a

potential, albeit indirect, role in stress response. The metabolism of melibiose leads to the

production of intracellular galactose and glucose. High intracellular concentrations of

compatible solutes, such as sugars and polyols, can help protect cells against osmotic stress.

[8] However, there is limited direct evidence for melibiose itself acting as a primary

osmoprotectant in S. cerevisiae.

Under heat stress, yeast cells undergo a global reprogramming of gene expression, including

the upregulation of genes involved in carbohydrate metabolism.[9][10] It is plausible that the

ability to utilize alternative carbon sources like melibiose could provide a metabolic advantage

under certain stress conditions, although further research is needed to elucidate a specific

protective role.

Comparative Growth on Different Carbon Sources
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The growth rate of S. cerevisiae is dependent on the carbon source available. Glucose is the

preferred carbon source and generally supports the highest growth rate. The utilization of

melibiose involves an initial lag phase for the induction of the MEL1 and GAL genes.

Carbon Source
Specific Growth
Rate (µ, h-1)

Lag Phase
Duration (h)

Reference

Glucose (2%) ~0.35 Short [11]

Galactose (2%) ~0.25 Longer than glucose [11]

Melibiose (2%) ~0.15-0.20 Longest [11]

Ethanol (2%) ~0.12 Variable [11]

Experimental Protocols
α-Galactosidase Activity Assay (using p-Nitrophenyl-α-
D-galactopyranoside)
This spectrophotometric assay is a common method for quantifying α-galactosidase activity.

Principle: α-galactosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-

galactopyranoside (pNPG) to galactose and p-nitrophenol, which is yellow at alkaline pH and

can be quantified by measuring the absorbance at 405 nm.

Materials:

Yeast cell lysate or culture supernatant

Assay Buffer: 0.1 M sodium acetate buffer, pH 4.5

Substrate Solution: 10 mM pNPG in assay buffer

Stop Solution: 1 M sodium carbonate

Procedure:

Prepare yeast cell lysate or collect culture supernatant containing the α-galactosidase.
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In a microcentrifuge tube or a 96-well plate, add 50 µL of the enzyme sample.

Pre-incubate the sample at 37°C for 5 minutes.

Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the

reaction remains in the linear range.

Stop the reaction by adding 100 µL of the stop solution.

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a spectrophotometer

or microplate reader.

A standard curve using known concentrations of p-nitrophenol should be prepared to

calculate the amount of product formed. One unit of α-galactosidase activity is typically

defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the

assay conditions.

pNPG (colorless) α-galactosidaseHydrolysis

Galactose

p-Nitrophenol (yellow) Measure A405nmQuantification

Click to download full resolution via product page

Workflow for α-Galactosidase Assay

Yeast Growth Rate Determination in a Microplate Reader
This high-throughput method allows for the simultaneous measurement of yeast growth under

various conditions.

Materials:

Yeast strain of interest
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Appropriate liquid growth medium (e.g., YNB with 2% melibiose)

Sterile 96-well microplate with a lid

Microplate reader with temperature control and shaking capabilities

Procedure:

Inoculate a pre-culture of the yeast strain in a suitable medium and grow overnight.

Measure the optical density (OD600) of the pre-culture and dilute it to a starting OD600 of

0.05-0.1 in the desired growth medium.

Dispense 200 µL of the diluted cell suspension into the wells of the 96-well plate. Include

wells with medium only as a blank control.

Place the microplate in the reader, set the temperature (e.g., 30°C) and shaking parameters

(e.g., orbital shaking at 200 rpm).

Program the microplate reader to measure the OD600 at regular intervals (e.g., every 15-30

minutes) for a desired duration (e.g., 24-48 hours).

After data collection, subtract the blank readings from the sample readings.

Plot the natural logarithm of the OD600 values against time. The specific growth rate (µ) is

the slope of the linear portion of this curve, which corresponds to the exponential growth

phase.

Radiolabeled Melibiose Uptake Assay
This method directly measures the transport of melibiose into the yeast cells.

Materials:

Yeast cells grown to mid-log phase in a non-repressing carbon source (e.g., glycerol) and

induced with a low concentration of galactose.

Washing Buffer: Ice-cold 50 mM potassium phosphate buffer, pH 6.5.
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Uptake Buffer: 50 mM potassium phosphate buffer, pH 6.5, containing 2% ethanol (to

energize the cells).

[14C]-Melibiose of known specific activity.

Stop Solution: Ice-cold washing buffer.

Glass fiber filters.

Filtration apparatus.

Scintillation vials and scintillation cocktail.

Liquid scintillation counter.

Procedure:

Harvest the yeast cells by centrifugation and wash them twice with ice-cold washing buffer.

Resuspend the cells in uptake buffer to a final concentration of approximately 108 cells/mL.

Pre-incubate the cell suspension at 30°C for 5 minutes.

Initiate the uptake by adding [14C]-melibiose to the desired final concentration.

At various time points (e.g., 15, 30, 45, 60 seconds), take aliquots (e.g., 100 µL) of the cell

suspension and immediately add them to 5 mL of ice-cold stop solution on a glass fiber filter

under vacuum.

Quickly wash the filter twice with 5 mL of ice-cold stop solution to remove extracellular label.

Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Determine the initial rate of uptake from the linear portion of the plot of radioactivity

incorporated versus time. The kinetic parameters (Km and Vmax) can be determined by

measuring the initial uptake rates at various substrate concentrations.
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Radiolabeled Melibiose Uptake Workflow

Conclusion
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Melibiose serves as a relevant carbon source for Saccharomyces cerevisiae strains

possessing the MEL1 gene, and its metabolism is intricately linked to the galactose regulatory

network. The utilization of melibiose involves its extracellular hydrolysis by α-galactosidase

and the subsequent transport of glucose and galactose into the cell. The induction of the

GAL/MEL regulon by the resulting galactose highlights a sophisticated system of gene

regulation in response to nutrient availability. While its primary role is nutritional, the metabolic

flexibility afforded by melibiose utilization may confer a selective advantage under certain

environmental conditions. The experimental protocols and quantitative data presented in this

guide provide a solid foundation for further research into the multifaceted role of melibiose in

yeast physiology and its potential applications in biotechnology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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